molecular formula C14H9IN2O B5843174 N-(4-cyanophenyl)-4-iodobenzamide

N-(4-cyanophenyl)-4-iodobenzamide

Cat. No.: B5843174
M. Wt: 348.14 g/mol
InChI Key: VYZONPZYPSHLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodobenzoyl group linked to a 4-cyanophenylamine moiety. Benzamides, in general, are recognized for their versatility in drug design, particularly as theranostic agents due to their affinity for melanin (melanoma targeting) or sigma receptors (cancer imaging) . The 4-cyano substituent on the phenyl ring may enhance metabolic stability or modulate receptor binding compared to other derivatives, though further empirical validation is required.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZONPZYPSHLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-4-iodobenzamide typically involves the coupling of 4-iodobenzoic acid with 4-cyanophenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-(4-cyanophenyl)-4-iodobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted benzamides, amines, and carboxylic acids depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N-(4-cyanophenyl)-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of molecular frameworks for pharmaceuticals and materials science.

Biology and Medicine: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development. It can be used in the synthesis of molecules that target specific biological pathways or receptors.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-cyanophenyl)-4-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Analog Overview

The following table summarizes key benzamide analogs, their structural variations, and applications:

Compound Name Substituents Target/Application Key Data Clinical Status
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) Diethylaminoethyl group at N-position Melanoma imaging/therapy 100% specificity in phase II trials Phase III completed
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) Benzylpiperidinyl group at N-position Sigma receptors (breast cancer) Kd = 26 nM, Bmax = 4000 fmol/mg Preclinical (biodistribution in rats)
N-(3-aminophenyl)-4-iodobenzamide 3-Aminophenyl group at N-position Not specified (structural analog) Molecular weight: 338.14 Research stage
N-(4-cyanophenyl)-4-iodobenzamide 4-Cyanophenyl group at N-position Hypothesized: Melanoma/sigma receptors N/A (extrapolated from class) Undisclosed

Key Comparative Analyses

Melanoma-Targeting Benzamides
  • BZA (N-(2-diethylaminoethyl)-4-iodobenzamide): Mechanism: High melanin affinity enables prolonged retention in melanoma cells. Radiolabeled with iodine-123/131 for SPECT imaging . Clinical Data: Phase II trials demonstrated 81% sensitivity and 100% specificity in lesion detection . Tumor/nontumor ratios reached 147:1 (tumor/brain) in murine models . Limitations: Limited therapeutic use due to rapid clearance from blood .
  • However, the absence of a diethylaminoethyl side chain (as in BZA) might reduce melanin binding efficiency.
Sigma Receptor Ligands
  • 4-IBP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide): Mechanism: Binds sigma-1/2 receptors (Ki = 4.6 nM for sigma-1) in MCF-7 breast cancer cells . Biodistribution: Rapid blood clearance but slow hepatobiliary excretion, with 55–68% receptor blockade in organs .
  • This compound (Hypothetical Comparison): The electron-withdrawing cyano group may reduce sigma receptor affinity compared to 4-IBP’s benzylpiperidine moiety. However, it could improve metabolic stability, extending plasma half-life.
Substituent Effects on Pharmacokinetics
  • Amino vs. Cyano Groups: N-(3-aminophenyl)-4-iodobenzamide : The amino group enhances solubility but may increase susceptibility to oxidative metabolism. this compound: The cyano group likely reduces solubility but improves resistance to enzymatic degradation.
  • Heterocyclic Modifications: Compounds like N-(5-chloropyridin-2-yl)-4-iodobenzamide (logP = 4.7 ) exhibit higher lipophilicity than BZA (logP ~3.5), favoring blood-brain barrier penetration. The cyano analog’s logP is predicted to be intermediate (~4.0), balancing solubility and membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.